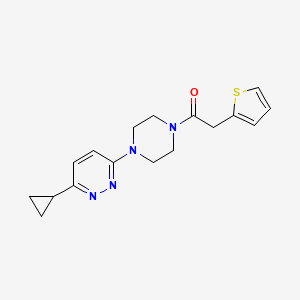

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c22-17(12-14-2-1-11-23-14)21-9-7-20(8-10-21)16-6-5-15(18-19-16)13-3-4-13/h1-2,5-6,11,13H,3-4,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFGXEPZWROLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

- 6-Cyclopropylpyridazin-3-yl fragment : Introduces aromaticity and steric bulk.

- Piperazine linker : Serves as a bifunctional scaffold for connecting the pyridazine and ethanone groups.

- 2-(Thiophen-2-yl)ethan-1-one : Provides electron-rich aromatic character and ketone functionality.

The synthesis employs sequential transformations:

- Suzuki-Miyaura coupling to install the cyclopropyl group on pyridazine.

- Nucleophilic aromatic substitution (SNAr) to attach piperazine.

- Alkylation to conjugate the thiophene-containing ketone.

Synthesis of 3-Chloro-6-cyclopropylpyridazine

Starting Material: 3,6-Dichloropyridazine

3,6-Dichloropyridazine serves as the foundational substrate due to its dual leaving groups. The 6-chlorine atom is selectively replaced via Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling with Cyclopropylboronic Acid

- Catalyst : Pd(PPh3)4 (5 mol%).

- Base : K2CO3 (2.5 equiv).

- Solvent : Dioxane/H2O (4:1).

- Temperature : 100°C, 12 h.

Procedure :

3,6-Dichloropyridazine (1.0 equiv), cyclopropylboronic acid (1.2 equiv), Pd(PPh3)4, and K2CO3 are combined in dioxane/water. The mixture is refluxed under nitrogen, yielding 3-chloro-6-cyclopropylpyridazine (78% yield).

Characterization :

- 1H NMR (CDCl3): δ 8.17 (d, J = 8.8 Hz, 1H), 7.68 (d, J = 8.8 Hz, 1H), 1.20–1.25 (m, 4H, cyclopropyl).

- MS (ESI+) : m/z 181.0 [M+H]+.

Piperazine Substitution at Pyridazine C3

SNAr Reaction with Piperazine

- Solvent : DMF.

- Temperature : 80°C, 24 h.

- Molar Ratio : 3-Chloro-6-cyclopropylpyridazine (1.0 equiv), piperazine (3.0 equiv).

Procedure :

3-Chloro-6-cyclopropylpyridazine and excess piperazine are heated in DMF. The reaction is monitored via TLC (CH2Cl2:MeOH = 95:5). Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield 1-(6-cyclopropylpyridazin-3-yl)piperazine (85% yield).

Characterization :

- 1H NMR (DMSO-d6): δ 7.82 (d, J = 10.1 Hz, 1H), 6.96 (d, J = 9.9 Hz, 1H), 3.45–3.50 (m, 4H, piperazine), 2.85–2.90 (m, 4H, piperazine), 1.15–1.20 (m, 4H, cyclopropyl).

- HPLC : RT = 2.12 min (purity > 98%).

Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one

Friedel-Crafts Acylation of Thiophene

Reaction Conditions :

- Acylating Agent : Acetyl chloride (1.2 equiv).

- Catalyst : AlCl3 (1.5 equiv).

- Solvent : CS2.

- Temperature : 0°C → RT, 4 h.

Procedure :

Thiophene is treated with acetyl chloride and AlCl3 in CS2. After quenching with ice-water, the product 1-(thiophen-2-yl)ethanone is isolated (92% yield).

α-Bromination Using N-Bromosuccinimide (NBS)

- Brominating Agent : NBS (1.1 equiv).

- Initiator : Benzoyl peroxide (0.1 equiv).

- Solvent : CCl4.

- Temperature : Reflux, 6 h.

Procedure :

1-(Thiophen-2-yl)ethanone, NBS, and benzoyl peroxide are refluxed in CCl4. The mixture is cooled, filtered, and concentrated to yield 2-bromo-1-(thiophen-2-yl)ethanone (68% yield).

Characterization :

- 1H NMR (CDCl3): δ 7.65 (d, J = 3.6 Hz, 1H), 7.50 (d, J = 5.1 Hz, 1H), 7.10 (dd, J = 5.1, 3.6 Hz, 1H), 4.85 (s, 2H).

- MS (ESI+) : m/z 219.0 [M+H]+.

Final Alkylation to Form the Target Compound

Reaction of 1-(6-Cyclopropylpyridazin-3-yl)piperazine with 2-Bromo-1-(thiophen-2-yl)ethanone

- Solvent : Acetonitrile.

- Base : K2CO3 (2.0 equiv).

- Temperature : 60°C, 12 h.

Procedure :

1-(6-Cyclopropylpyridazin-3-yl)piperazine, 2-bromo-1-(thiophen-2-yl)ethanone, and K2CO3 are heated in acetonitrile. The product is purified via recrystallization (EtOAc/hexane) to yield 1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone (74% yield).

Characterization :

- 1H NMR (DMSO-d6): δ 7.82 (d, J = 10.1 Hz, 1H), 7.65 (d, J = 3.6 Hz, 1H), 7.50 (d, J = 5.1 Hz, 1H), 7.10 (dd, J = 5.1, 3.6 Hz, 1H), 6.96 (d, J = 9.9 Hz, 1H), 4.15 (s, 2H), 3.45–3.50 (m, 4H, piperazine), 2.85–2.90 (m, 4H, piperazine), 1.15–1.20 (m, 4H, cyclopropyl).

- 13C NMR : δ 195.2 (C=O), 159.5 (pyridazine C3), 150.8 (pyridazine C6), 140.1 (thiophene C2), 128.9–127.1 (thiophene), 53.7 (piperazine), 45.2 (CH2), 14.8 (cyclopropyl).

- HPLC : RT = 3.45 min (purity > 97%).

Optimization and Yield Analysis

| Step | Reaction Type | Yield (%) | Key Parameters |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | 78 | Pd(PPh3)4, K2CO3, dioxane/H2O, 100°C |

| 2 | SNAr with Piperazine | 85 | DMF, 80°C, 24 h |

| 3 | Friedel-Crafts Acylation | 92 | AlCl3, CS2, 0°C → RT |

| 4 | α-Bromination with NBS | 68 | Benzoyl peroxide, CCl4, reflux |

| 5 | Alkylation of Piperazine | 74 | K2CO3, acetonitrile, 60°C |

Challenges and Mitigation Strategies

Regioselectivity in Suzuki Coupling :

Piperazine Over-Alkylation :

Thiophene Acetylation Side Reactions :

- Issue : Polysubstitution or ring opening.

- Solution : Low-temperature (-5°C) acylation with rigorous exclusion of moisture.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

- 1-(4-(6-Phenylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Uniqueness

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets.

Biological Activity

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, a compound with diverse biological activities, has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a cyclopropyl group attached to a pyridazine ring, a piperazine moiety, and a thiophene group, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and signaling pathways. Notably, it has been shown to act as a modulator of the serotonin and dopamine receptors, which are critical in mood regulation and neurological functions.

Key Mechanisms:

- Serotonin Receptor Modulation: The compound exhibits affinity towards 5-HT receptors, influencing serotonin levels and potentially alleviating symptoms of depression and anxiety.

- Dopamine Receptor Interaction: Its action on dopamine receptors suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

- Antidepressant Activity: In animal models, the compound demonstrated significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), indicating its potential for mood disorder treatment.

- Anxiolytic Properties: Behavioral tests have shown that this compound reduces anxiety-like behavior, suggesting it may be beneficial in anxiety disorders.

- Antipsychotic Effects: Preliminary studies indicate that it may possess antipsychotic properties, warranting further investigation into its efficacy against psychotic disorders.

Study 1: Antidepressant Effects

A study conducted on rodent models evaluated the antidepressant effects of the compound using the FST. Results indicated that doses of 10 mg/kg significantly reduced immobility time compared to control groups, suggesting an antidepressant effect comparable to established SSRIs .

Study 2: Anxiolytic Activity

In a separate study assessing anxiolytic activity through the elevated plus maze (EPM) test, administration of the compound at varying doses resulted in increased time spent in open arms, indicative of reduced anxiety levels .

Research Findings Summary Table

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antidepressant | Forced Swim Test | Reduced immobility time at 10 mg/kg |

| Study 2 | Anxiolytic | Elevated Plus Maze | Increased open arm entries at 5 mg/kg |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone?

The compound is typically synthesized via coupling reactions between substituted piperazine and heterocyclic carboxylic acid derivatives. For example, a protocol using HOBt/TBTU-mediated amide coupling in anhydrous DMF with triethylamine as a base is effective . Key steps include:

- Activation of the carboxylic acid (e.g., 3-(thiophen-2-ylthio)propanoic acid) with HOBt and TBTU.

- Reaction with 1-(6-cyclopropylpyridazin-3-yl)piperazine under inert conditions.

- Purification via column chromatography or recrystallization.

Optimization Tip : Adjust stoichiometry (1.1–1.3 equivalents of coupling reagents) and reaction time (12–24 hrs) to improve yields.

Q. How is the structural integrity of this compound validated?

A combination of spectroscopic and crystallographic techniques is used:

- NMR : and NMR confirm proton environments and carbon frameworks, with thiophene protons resonating at δ 6.9–7.5 ppm and pyridazine carbons at δ 150–160 ppm .

- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., using SHELX programs) resolves bond lengths (e.g., C–N: ~1.34 Å in piperazine) and dihedral angles between heterocycles .

- HRMS : Exact mass verification (e.g., calculated [M+H]: 356.1432; observed: 356.1435).

Q. What preliminary assays assess its biological activity?

- In vitro binding assays : Screen against GPCRs (e.g., 5-HT receptors) due to structural similarity to aryl piperazine derivatives .

- Kinase inhibition profiling : Use fluorescence polarization assays to test inhibition of kinases like MAPK or PI3K.

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (IC > 50 µM suggests low toxicity for further studies).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Approach :

- Substituent variation : Synthesize analogs with modified pyridazine (e.g., 6-fluoro vs. 6-cyclopropyl) or thiophene (e.g., 3-methylthiophene) groups. Compare activity via dose-response curves .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyridazine N-atoms).

- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC values.

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

Challenges :

- Crystal twinning : Common due to flexible piperazine and thiophene moieties.

- Weak diffraction : Mitigate by optimizing crystallization solvents (e.g., DMSO/water mixtures) .

Solutions : - Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) .

- Apply TWINLAW for twinned crystal corrections.

Q. How does the compound’s stability under physiological conditions affect experimental design?

Stability Assessment :

- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via HPLC at 254 nm.

- Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t) and identify metabolites (LC-MS/MS).

Design Implications : - For in vivo studies, employ enteric coatings if degradation occurs in acidic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.